Tetrafluorophthalonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Copper Phthalocyanines: Reacting tetrafluorophthalonitrile with copper or copper chlorides yields copper (II) hexadecafluorophthalocyanine. This compound is a type of phthalocyanine, a class of molecules known for their unique electronic properties and applications in areas like organic electronics and catalysis [].

- Fluorinated Polymers: Tetrafluorophthalonitrile can be combined with other chemicals, like the dipotassium salt of 1,3-bis(2-hydroxyhexafluoro-2-propyl)benzene, to create fluorinated phthalonitrile resins. These highly fluorinated polymers are of interest to researchers due to their potential applications in areas like high-performance membranes and dielectric materials [].

Building Block for Complex Molecules

Tetrafluorophthalonitrile can also act as a building block for the synthesis of more complex molecules with specific functionalities.

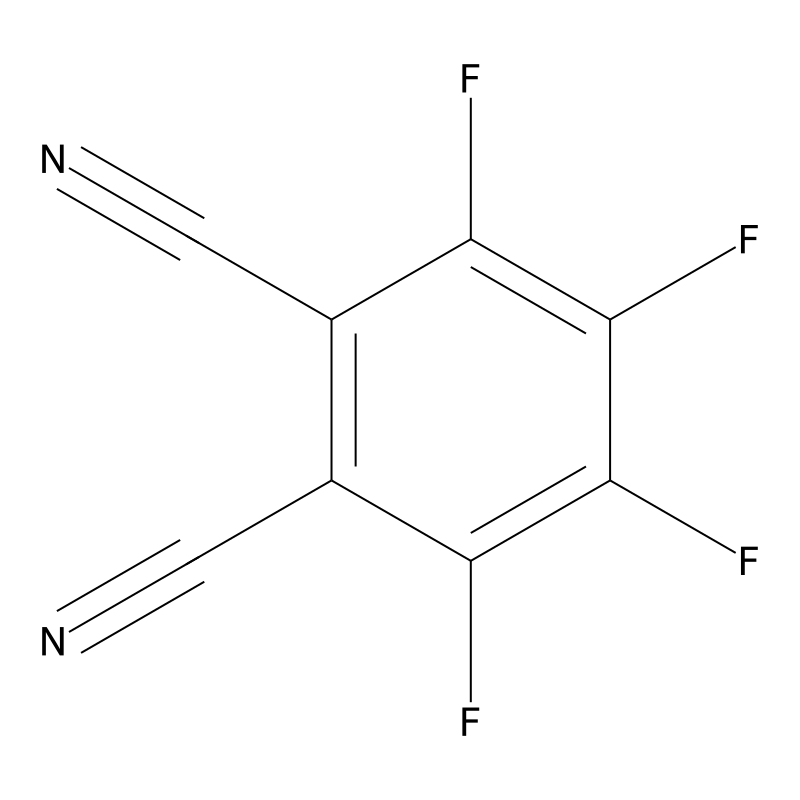

Tetrafluorophthalonitrile is a synthetic compound with the chemical formula C8F4N2. It consists of a phthalonitrile backbone where four hydrogen atoms are replaced by fluorine atoms. This compound is notable for its unique electronic properties and high stability, making it an important intermediate in various

- Reactions with Copper Salts: It reacts with copper(I) chloride or copper(II) chloride to yield copper(II) complexes, showcasing its ability to form coordination compounds .

- Fluorination Reactions: The compound can undergo trifluoromethylation, allowing the introduction of trifluoromethyl groups onto activated aromatic systems, which can enhance its reactivity and functionalization potential .

- Polymerization: It can also participate in polymerization reactions, forming larger macromolecular structures that may exhibit unique properties.

Tetrafluorophthalonitrile can be synthesized through several methods:

- Direct Fluorination: This method involves the fluorination of phthalonitrile using fluorinating agents under controlled conditions.

- Refluxing with Fluorine Sources: The compound can also be synthesized by refluxing phthalonitrile derivatives with fluorine sources such as sulfur tetrafluoride.

- Metal-Catalyzed Reactions: Utilizing metal catalysts to facilitate the introduction of fluorine into the phthalonitrile framework has been explored as a synthetic route.

Tetrafluorophthalonitrile has various applications, including:

- Organic Synthesis: It serves as an important intermediate in the synthesis of fluorinated compounds and materials.

- Materials Science: Due to its stability and electronic properties, it is used in developing advanced materials such as semiconductors and polymers.

- Catalysis: Tetrafluorophthalonitrile is investigated for its potential role in catalyzing

Interaction studies involving tetrafluorophthalonitrile focus on its reactivity with various metal ions and organic substrates. These studies reveal insights into its coordination chemistry and potential applications in catalysis. For example, reactions with transition metals often lead to the formation of stable complexes that exhibit unique catalytic properties .

Tetrafluorophthalonitrile shares structural similarities with several other fluorinated compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Tetrafluoroisophthalonitrile | Isomer of Tetrafluorophthalonitrile | Different substitution pattern affecting reactivity |

| Trifluoromethylphthalonitrile | Phthalonitrile derivative | Contains trifluoromethyl group enhancing lipophilicity |

| Hexafluorophthalic anhydride | Anhydride form | Higher fluorination level leading to different reactivity |

| Perfluorinated phthalocyanines | Phthalocyanine derivative | Exhibits unique electronic properties due to extended conjugation |

Tetrafluorophthalonitrile's distinct combination of four fluorine substituents on the phthalonitrile structure sets it apart from these compounds, influencing its reactivity and applications in organic synthesis and materials science.

XLogP3

Melting Point

GHS Hazard Statements

H302 (97.5%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (97.5%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (97.5%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant